[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a sophisticated compound with a complex structure. Its synthesis and applications are of great interest in various fields, including chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups that impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can be achieved through multi-step organic synthesis. It usually involves the following steps:
Synthesis of the starting material, (S)-2-Amino-3-methyl-butyric acid.
Formation of the pyrrolidine ring through cyclization reactions.
Introduction of the carbamate group via reaction with tert-butyl chloroformate.
Final purification using techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimization of reaction conditions to increase yield and reduce costs. Large-scale production methods may also include continuous flow chemistry techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to its respective reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or pyrrolidine moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reactions typically occur under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed: Major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: This compound serves as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its resemblance to certain amino acid derivatives.
Medicine: The compound's potential therapeutic properties are of interest. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways or receptors.
Industry: Industrial applications might include its use in the synthesis of specialty chemicals, agrochemicals, or as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, potentially enzymes or receptors. The compound's functional groups enable it to bind selectively to these targets, modulating their activity. Pathways involved may include metabolic processes where it acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds: Similar compounds may include other carbamate esters, amino acid derivatives, and pyrrolidine-containing molecules.
Uniqueness: This compound stands out due to its precise combination of a carbamate ester and pyrrolidine ring attached to an amino acid derivative, which is not commonly found in related structures. This unique combination imparts specific reactivity and potential biological activity not seen in simpler analogs.
Conclusion
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a compound of significant interest across various scientific disciplines
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-11(9-18)17(6)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRBRHMLYYZRA-KIYNQFGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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